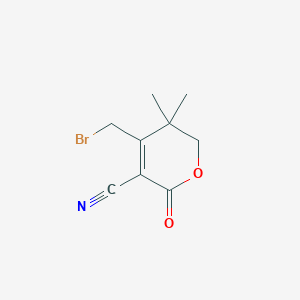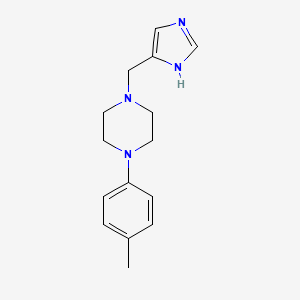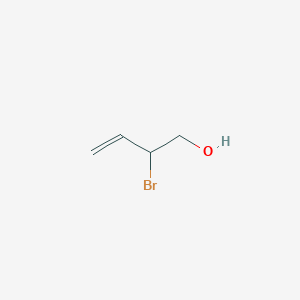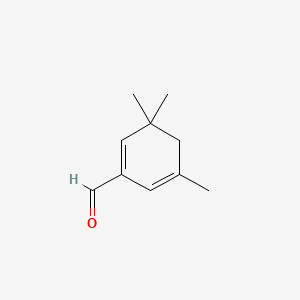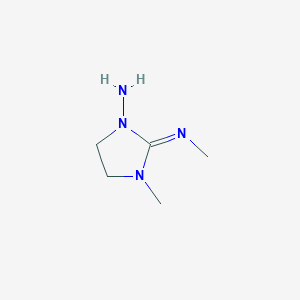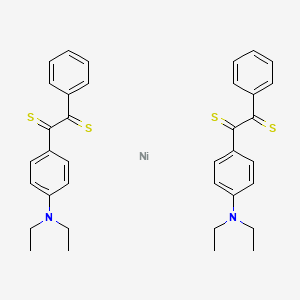
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its unique structure and properties. It is often used in various industrial applications, particularly in the fragrance industry, due to its distinctive scent profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Cyclization: The final step involves cyclization to form the cyclohexene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is widely used in the fragrance industry due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-ol: A similar compound with an alcohol functional group.
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-al: A related compound with an aldehyde functional group.
Uniqueness
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unique scent profile makes it particularly valuable in the fragrance industry.
Eigenschaften
CAS-Nummer |
67801-31-4 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-3-methyl-4-(3,5,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-9-6-10(2)12(4)14(7-9)8-11(3)13(5)15/h6,8,10,12,14H,7H2,1-5H3/b11-8+ |
InChI-Schlüssel |
UBAUJRANUAYEKE-DHZHZOJOSA-N |
Isomerische SMILES |
CC1C=C(CC(C1C)/C=C(\C)/C(=O)C)C |
Kanonische SMILES |
CC1C=C(CC(C1C)C=C(C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


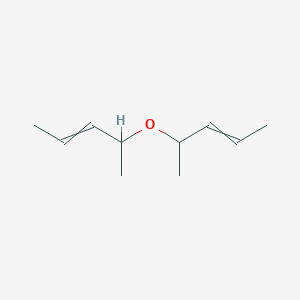

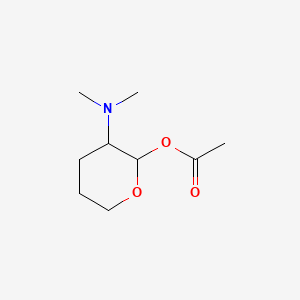
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
